[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid
Description
[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid (CAS: 130181-10-1) is a coumarin derivative with a molecular formula of C₁₇H₁₁ClO₅ and a molecular weight of 330.73 g/mol . The compound features:
- A chloro substituent at position 6 of the coumarin core.
- A phenyl group at position 4.
- An oxyacetic acid moiety at position 5.
This structural configuration confers unique physicochemical and biological properties, distinguishing it from other coumarin-based analogs.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c18-13-6-12-11(10-4-2-1-3-5-10)7-17(21)23-14(12)8-15(13)22-9-16(19)20/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEWDNFSEHCUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. Coumarins are known for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C18H13ClO5
- Molecular Weight : 344.75 g/mol
- CAS Number : 327097-31-4
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.
- Antimicrobial Effects : Research indicates that coumarin derivatives possess antibacterial and antifungal activities, potentially making them useful in treating infections.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antioxidant Activity
Studies have demonstrated that coumarin derivatives can protect cells from oxidative damage. For instance, a study reported that certain coumarins exhibit protective effects against hydrogen peroxide-induced oxidative stress in fibroblasts .
Antimicrobial Activity
Research has shown that compounds similar to this compound possess broad-spectrum antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains and fungi .
Anticancer Activity
Recent investigations into the anticancer potential of coumarin derivatives reveal their ability to inhibit tumor growth. For example, studies have highlighted their role in modulating signaling pathways associated with cancer cell survival and proliferation .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
- Molecular Formula : C₁₂H₉ClO₅; MW : 268.65 g/mol .
- Key Differences : Replaces the phenyl group at position 4 with a methyl substituent.
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
Substituent Variations at Position 3 and 7
[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
- CAS : 690679-66-4; MW : 372.78 g/mol .
- Key Differences : Features a benzyl group at position 3 and methyl at position 4.
{6-Chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic Acid
Functional Group Modifications
(7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid Hydrazide Derivatives
- Key Differences : Replaces the oxyacetic acid with a hydrazide group .
- Impact : Hydrazide derivatives exhibit increased log P values, enhancing cell membrane permeability and intracellular accumulation, which is advantageous in antimicrobial applications .
2-(2-((3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic Acid
- Molecular Formula: C₂₁H₁₈FNO₆; MW: 386.9 g/mol .
- Key Differences : Incorporates a 4-fluorobenzyl group and an ethoxy linker.
Antioxidant Activity
- Compounds with dihydroxyphenyl substituents (e.g., 3,4-dihydroxyphenyl) demonstrate superior DPPH radical scavenging activity compared to the phenyl-substituted target compound .
- Example : Derivatives with 2,5-dihydroxyphenyl groups showed IC₅₀ values < 10 μM in DPPH assays, whereas the target compound’s phenyl group may limit electron-donating capacity .
Antimicrobial and Anticancer Potential
- Hydrazide derivatives (e.g., [(7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide) exhibit potent activity against E. coli and S. aureus (MIC: 4–8 μg/mL) due to enhanced log P values .
- The 4-fluorobenzyl analog (CAS: 386.9 g/mol) showed selective cytotoxicity against intrahepatic cholangiocarcinoma cells (IC₅₀: 2.1 μM) .
Q & A
Q. How is this compound synthesized?
- Answer : A typical route involves: (i) Etherification : Reacting 6-chloro-7-hydroxy-4-phenylcoumarin with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetic acid side chain. (ii) Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. (iii) Characterization : Confirmation via melting point, FT-IR, and NMR. Similar methodologies are described for analogous coumarin derivatives in , where hydrazide derivatives are synthesized via condensation reactions .
Advanced Research Questions
Q. How can computational tools like SHELX and Mercury aid in structural analysis of this compound?
- Answer :
- SHELX : Use SHELXL for refining single-crystal X-ray diffraction data. For example, hydrogen-bonding networks and anisotropic displacement parameters can be modeled to resolve ambiguities in electron density maps .
- Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., π-π stacking between phenyl groups). The "Materials Module" enables similarity searches in crystallographic databases to identify structural analogs .
- Example : highlights SHELX’s robustness in small-molecule refinement, while demonstrates Mercury’s utility in analyzing void spaces in crystal lattices.
Q. What experimental challenges arise in optimizing the synthesis yield of this compound, and how can they be addressed?
- Answer :
- Challenge 1 : Low yield during etherification due to steric hindrance at position 7.
- Solution : Optimize reaction time and temperature (e.g., reflux at 80°C for 12 hours) and use phase-transfer catalysts like tetrabutylammonium bromide .
- Challenge 2 : By-product formation from competing esterification.
- Solution : Monitor reaction progress via TLC and employ selective purification (e.g., acid-base extraction to isolate the carboxylic acid form).
reports similar challenges in synthesizing hydrazide derivatives, resolved via iterative solvent screening (e.g., methanol/chloroform mixtures) .
Q. How can structural modifications enhance the compound’s bioactivity?
- Answer :
- Strategy 1 : Replace the acetic acid group with a hydrazide (e.g., 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetohydrazide) to improve solubility and enable Schiff base formation with aldehydes .
- Strategy 2 : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring to modulate electronic effects and binding affinity. describes fluorinated analogs with enhanced stability .
- Testing : Screen derivatives against Gram-positive/-negative bacteria using MIC assays, as demonstrated in for thiazolidinone derivatives .
Methodological Guidelines
Q. How to resolve contradictions in spectroscopic data during characterization?
- Step 1 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to confirm coupling between protons and carbons.
- Step 2 : Compare experimental IR/Raman spectra with DFT-computed vibrational modes to identify discrepancies (e.g., unexpected carbonyl stretching frequencies).
- Step 3 : Use X-ray crystallography to unambiguously assign stereochemistry. and emphasize SHELX and WinGX for refining crystal structures .
Q. What analytical techniques are critical for assessing batch-to-batch consistency?
- Techniques :
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify purity (>95% as per ) .
- DSC/TGA : Monitor thermal stability (decomposition temperature >200°C typical for coumarins).
- Elemental Analysis : Verify C, H, Cl content within ±0.3% of theoretical values.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
